molecular formula C20H26N2O5 B6107910 3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B6107910
M. Wt: 374.4 g/mol
InChI Key: RBYRTEQNZYTXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the hydrazinylcarbonyl group: This step involves the reaction of hydrazine derivatives with the cyclohexene intermediate.

    Incorporation of the 4-methylphenoxy group: This can be done through nucleophilic substitution reactions using 4-methylphenol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cell function.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-6-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
  • 3,4-Dimethyl-6-({2-[2-(4-methoxyphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

Uniqueness

3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the 4-methylphenoxy group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-dimethyl-6-[[2-(4-methylphenoxy)propanoylamino]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-11-5-7-15(8-6-11)27-14(4)18(23)21-22-19(24)16-9-12(2)13(3)10-17(16)20(25)26/h5-8,14,16-17H,9-10H2,1-4H3,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYRTEQNZYTXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NNC(=O)C(C)OC2=CC=C(C=C2)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.